REACTION_CXSMILES
|
C(O[CH:4]=[C:5]([C:11]#[N:12])[C:6]([O:8]CC)=[O:7])C.[CH2:13]([O:15][CH:16]([O:20][CH2:21][CH3:22])[CH2:17][NH:18][NH2:19])[CH3:14]>C(O)C.O>[CH2:13]([O:15][CH:16]([O:20][CH2:21][CH3:22])[CH2:17][N:18]1[C:11]([NH2:12])=[C:5]([C:6]([OH:8])=[O:7])[CH:4]=[N:19]1)[CH3:14]
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Name
|
|
Quantity
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21.7 g
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Type
|
reactant
|
Smiles
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C(C)OC=C(C(=O)OCC)C#N
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Name
|
|
Quantity
|
65 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
19 g
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Type
|
reactant
|
Smiles
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C(C)OC(CNN)OCC
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Name
|
|
Quantity
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19 mL
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Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 80° C. for 1.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
evaporated
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Type
|
CUSTOM
|
Details
|
to remove ethanol
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1 hour
|
Duration
|
1 h
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Type
|
CUSTOM
|
Details
|
was adjusted to pH 3.5 with concentrated hydrochloric acid at 10°-20° C.
|
Type
|
FILTRATION
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Details
|
the resulting precipitate was collected by filtration
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN1N=CC(=C1N)C(=O)O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 27.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |